N-[4-(dimethylamino)phenyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-26(2)16-10-8-14(9-11-16)22-19(27)12-15-13-30-21(23-15)25-20(28)24-17-6-4-5-7-18(17)29-3/h4-11,13H,12H2,1-3H3,(H,22,27)(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZFGJHMTQSCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(dimethylamino)phenyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, identified by its CAS number 897613-93-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H23N5O3S
- Molecular Weight : 425.5 g/mol
- Structure : The compound features a thiazole ring, a dimethylamino group, and a methoxyphenyl carbamoyl moiety, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways. This could potentially lead to anti-cancer effects by disrupting the proliferation of cancer cells.
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play crucial roles in various physiological processes. Such interactions can modulate signaling pathways that are important in cancer and other diseases .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound:
- Cell Line Studies : In vitro assays using cancer cell lines have shown that related thiazole derivatives exhibit cytotoxic effects, suggesting that this compound may also possess similar properties. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Case Studies
- Study on Thiazole Derivatives : A study published in Molecules highlighted the synthesis and biological evaluation of thiazole derivatives, noting their potential as anticancer agents. These derivatives were found to induce apoptosis in cancer cells through the activation of caspase pathways .
- In Vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound]. Preliminary results from related compounds indicate potential for tumor regression when administered at specific dosages.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O3S |
| Molecular Weight | 425.5 g/mol |
| Anticancer Activity | IC50 values in low micromolar range against cancer cell lines |
| Mechanism of Action | Kinase inhibition; GPCR modulation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Key Compounds
Key Observations:
Mirabegron’s β-hydroxyethylamino group enables hydrogen bonding, critical for β3-adrenergic receptor agonism .
Thiazole Modifications :
- The carbamoyl-urea linkage in the target compound and F042-0759 introduces hydrogen-bonding capacity, unlike Mirabegron’s unsubstituted thiazole .
- Dichlorophenyl-substituted thiazoles (e.g., ) prioritize lipophilicity, favoring membrane penetration .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Inferred)
*Calculated based on molecular formula C19H22N4O3S.
Physicochemical Insights:
- Solubility: The dimethylamino and methoxy groups in the target compound likely improve solubility compared to bromophenyl (F042-0759) or dichlorophenyl analogs .
- Stability : Carbamoyl-urea linkages may confer resistance to hydrolysis compared to Mirabegron’s simpler acetamide .
Preparation Methods
Synthesis of N-(4-Dimethylaminophenyl)bromoacetamide
The α-bromoacetamide precursor is prepared by reacting bromoacetyl bromide with 4-dimethylaminophenylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to scavenge HBr.
Reaction Conditions :
Characterization :
Hantzsch Thiazole Cyclization
The α-bromoacetamide is reacted with thiourea in ethanol under reflux to form the 2-aminothiazole intermediate.
Reaction Conditions :
Mechanism :
-
Nucleophilic attack by thiourea’s sulfur on the α-carbon of bromoacetamide.
-
Cyclization via elimination of HBr to form the thiazole ring.
Characterization :
Urea Linkage Formation
The 2-aminothiazole intermediate is treated with 2-methoxyphenyl isocyanate in tetrahydrofuran (THF) to install the urea group.
Reaction Conditions :
Characterization :
Synthetic Route 2: Sequential Urea Formation and Thiazole Cyclization
Synthesis of 2-Methoxyphenylcarbamoyl Thiourea
Thiourea is reacted with 2-methoxyphenyl isocyanate in DCM to form the substituted thiourea.
Reaction Conditions :
Hantzsch Cyclization with Modified Thiourea
The substituted thiourea is condensed with N-(4-dimethylaminophenyl)bromoacetamide to directly yield the target compound.
Reaction Conditions :
Advantage : Fewer steps but lower yield due to steric hindrance from the pre-formed urea.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | ~50% | ~55% |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Route 1 is preferred for large-scale synthesis due to higher intermediate yields and simpler purification.
Optimization and Troubleshooting
Solvent Effects
Catalytic Enhancements
Q & A
Basic Research Questions
Q. What synthetic strategies and reaction conditions are optimal for synthesizing this compound with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. Key steps include:
- Coupling Reactions : Use dichloromethane or ethanol as solvents, with triethylamine as a base to facilitate carbamide bond formation .
- Temperature Control : Maintain reactions at 25–60°C to avoid side products (e.g., hydrolysis of the thiazole ring) .
- Catalysts : Employ thiourea or LiAlH₄ for thiazole ring closure and reduction steps, respectively .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. Which analytical techniques are most reliable for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Analyze proton environments (e.g., dimethylamino protons at δ 2.8–3.1 ppm; thiazole protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 416.15 observed in structurally analogous compounds) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 66.48%, H: 5.09%, N: 16.85% for related derivatives) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (MIC determination against S. aureus and E. coli) .
- Anticancer Potential : Screen via MTT assay (IC₅₀ values in cancer cell lines like MCF-7 or HeLa) .
- Enzyme Inhibition : Test acetylcholinesterase or kinase inhibition using fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?
- Methodological Answer :
- Thiazole Modifications : Replace the 2-methoxyphenyl carbamoyl group with electron-withdrawing groups (e.g., -NO₂) to improve target binding affinity .
- Aromatic Substitutions : Introduce halogens (e.g., -F or -Cl) on the dimethylaminophenyl ring to modulate lipophilicity and blood-brain barrier penetration .
- Data-Driven Design : Compare IC₅₀ values of derivatives in a table:
| Modification | IC₅₀ (μM) | Target |
|---|---|---|
| -OCH₃ (Parent) | 12.5 | HeLa Cells |
| -NO₂ (Derivative A) | 6.2 | HeLa Cells |
| -Cl (Derivative B) | 8.7 | MCF-7 Cells |
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : Use 2D NMR (COSY, HSQC) to differentiate between tautomeric forms of the thiazole ring .
- Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts (e.g., carbamide NH protons deshielded in DMSO) .
- Computational Validation : Cross-reference experimental NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set) .
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
- Methodological Answer :
- Metabolic Stability : Test hepatic microsome stability (e.g., t₁/₂ < 30 min suggests rapid clearance) and introduce methyl groups to block metabolic hotspots .
- Bioavailability Enhancement : Formulate as nanoparticles (e.g., PLGA encapsulation) to improve solubility and tissue distribution .
- PK/PD Modeling : Use compartmental models to correlate plasma concentration (Cₘₐₓ) with tumor growth inhibition in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
